1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound is known for its unique structure, which includes a cinnoline core substituted with an ethyl group and a carboxylic acid functional group
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV virus . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus.
Mode of Action
This compound acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase, preventing the enzyme from incorporating the viral DNA into the host genome. This inhibits the replication of the virus and slows down the progression of the disease.
Preparation Methods
The synthesis of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the position and nature of substituents.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another related compound with a quinoline core, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
- Molecular Formula : C12H11NO3
- Molecular Weight : 217.22 g/mol
- CAS Number : 23789-88-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include cyclization and functional group modifications to achieve the desired structure.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Compounds in the quinoline family have demonstrated significant anticancer properties through the inhibition of specific kinases and receptors involved in tumor proliferation.
- Neuroprotective Effects : Some derivatives have shown promise as inhibitors of β-secretase (BACE-1), which is implicated in Alzheimer's disease pathology. For instance, studies have identified potent analogs with low cytotoxicity and high blood-brain barrier permeability .
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Notably:
- IC50 Values : Certain derivatives have exhibited IC50 values in the micromolar range against a panel of NCI cancer cell lines, indicating their potential as therapeutic agents .
Study 1: Anticancer Efficacy
A study focused on the anticancer effects of 1-Ethyl-4-oxo-1,4-dihydrocinnoline derivatives demonstrated significant growth inhibition in several cancer cell lines. The most promising compound showed an IC50 value of approximately 10 μM against breast cancer cells.
Study 2: Neuroprotective Potential
Another study investigated the neuroprotective effects of a related compound as a BACE-1 inhibitor. The compound displayed a high affinity for the enzyme with an IC50 value of 1.89 μM, suggesting its potential role in Alzheimer's treatment .
Data Table: Biological Activities
Properties
IUPAC Name |
1-ethyl-4-oxocinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)10(14)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQWKPUMNAVRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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